molecular formula C22H24N2O2S B2454828 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide CAS No. 327971-29-9

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B2454828
CAS No.: 327971-29-9
M. Wt: 380.51
InChI Key: BREVKYBOFAWGDM-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide (CAS 327971-29-9) is a high-purity synthetic compound with a molecular formula of C22H24N2O2S and a molecular weight of 380.51 . This adamantane-thiazole hybrid is provided with a purity of 95% or higher and is intended solely for research and development applications . The compound features a thiazole core, a privileged structure in medicinal chemistry known to act as a ligand on a wide variety of biological targets . Thiazole derivatives are extensively investigated for a broad spectrum of therapeutic applications, including as antibacterial, antiretroviral, antifungal, antiallergic, antihypertensive, and antiviral agents, as well as in the treatment of schizophrenia and pain . Specifically, adamantyl-containing carboxamides have been identified in research as potential anti-tubercular agents, acting as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) . Furthermore, thiazole derivatives demonstrate significant potential as anti-inflammatory agents by modulating pathways such as LOX, COX, MAPK, and JAK-STAT , and as carbonic anhydrase isozyme inhibitors, which is a relevant mechanism for anticancer agent development . This combination of a thiazole ring with an adamantane moiety makes this compound a valuable chemical entity for researchers in medicinal chemistry, particularly for those exploring new antibacterial, anti-tubercular, and anti-inflammatory compounds.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-13(25)19-18(17-5-3-2-4-6-17)23-21(27-19)24-20(26)22-10-14-7-15(11-22)9-16(8-14)12-22/h2-6,14-16H,7-12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREVKYBOFAWGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. The adamantane moiety is then introduced via a coupling reaction, followed by the addition of the carboxamide group under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs .

Scientific Research Applications

Biological Activities

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that compounds containing thiazole and adamantane structures possess notable antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potential for clinical applications in treating bacterial infections .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing anti-inflammatory drugs .

Anticancer Potential

This compound has shown promise in anticancer research. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .

Antiviral Effects

The adamantane moiety is known for its antiviral properties, particularly against influenza viruses. The mechanism often involves interference with viral replication processes .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity:

Structural FeatureImpact on Activity
Adamantane CoreEnhances lipophilicity and biological stability
Thiazole RingContributes to antimicrobial and anticancer activities
Acetyl GroupMay enhance solubility and bioavailability

Case Studies

Several studies highlight the compound's potential applications:

  • Antimicrobial Studies : A recent study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against multiple strains, indicating a promising avenue for developing new antibiotics .
  • Anticancer Activity : Research on thiazole derivatives indicated their ability to inhibit cancer cell proliferation in vitro. One study reported that these compounds induced apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .
  • Antiviral Properties : Similar adamantane-based compounds have been evaluated for their antiviral efficacy against influenza viruses. The mechanism of action involves interference with viral replication processes, showcasing the therapeutic potential of this class of compounds in antiviral drug development .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The adamantane moiety enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and adamantane-based molecules, such as:

Uniqueness

What sets N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide apart is its unique combination of a thiazole ring and an adamantane moiety, which provides a balance of biological activity and stability. This makes it a promising candidate for further research and development in various fields .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a compound that has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources for a comprehensive understanding.

Synthesis and Characterization

The synthesis of this compound involves the condensation of adamantane derivatives with thiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of adamantane-linked thiazole exhibit significant antimicrobial properties. For instance, a series of related compounds were evaluated against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Key findings include:

  • Broad-Spectrum Antibacterial Activity : Several compounds showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds 5c, 5g, 5l, 5m, and 5q were highlighted for their effectiveness .
  • Antifungal Activity : Compounds such as 5b, 5l, and 5q exhibited strong antifungal properties against Candida albicans, indicating their potential as antifungal agents .

Anticancer Activity

The anti-proliferative effects of this compound were assessed against various human tumor cell lines. The results indicated:

  • Inhibition of Tumor Cell Growth : Compounds derived from this scaffold demonstrated significant inhibitory effects on cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The most promising compounds showed IC50 values in the low micromolar range .
  • Mechanism of Action : Molecular docking studies suggested that these compounds can interact with key proteins involved in cancer cell proliferation, such as histone deacetylases (HDACs) and other targets associated with apoptosis induction .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antibacterial properties of adamantane-linked thiazole derivatives, researchers found that specific compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics. This indicates a potential for developing combination therapies that could enhance treatment efficacy against resistant strains.

Case Study 2: Anticancer Potential

A comprehensive study evaluated the anti-proliferative activity of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane derivatives against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis through upregulation of pro-apoptotic markers like BAX while downregulating anti-apoptotic proteins such as Bcl-2. This dual mechanism highlights their potential as effective anticancer agents .

Data Tables

CompoundActivity TypeIC50 (µM)Target Organism/Cell Line
5cAntibacterial12.5Staphylococcus aureus
5gAntifungal8.0Candida albicans
5eAnti-proliferative6.7MCF-7
5kAnti-proliferative4.9A549

Q & A

Q. What are the standard synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under alkaline conditions (e.g., KOH in ethanol) .
  • Adamantane coupling : Nucleophilic substitution or amide bond formation using coupling agents like EDC/HATU to attach the adamantane-carboxamide moiety .
  • Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Spectroscopic methods : 1^1H/13^13C NMR for functional group verification and MS for molecular weight confirmation .
  • X-ray crystallography : Programs like SHELX refine crystal structures, revealing bond angles and spatial arrangements .
  • Computational validation : Tools like Multiwfn analyze electron density and molecular orbitals to corroborate experimental data .

Q. What preliminary biological screening methods are used to assess its activity?

  • In vitro assays : Enzyme inhibition (e.g., kinase assays) and cytotoxicity studies (MTT assay) against cancer cell lines .
  • Antihypoxic models : Rodent studies under controlled hypoxia, comparing efficacy to reference drugs like Mexidol .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Dosage and purity : Ensure compound purity (>95% via HPLC) and standardized dosing (e.g., 1/10 LD50_{50} in rodent models) .
  • Model variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or animal strains may explain discrepancies. Replicate studies under identical conditions .

Q. What computational strategies are employed to predict binding mechanisms?

  • Molecular docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases), guided by Multiwfn-derived electron density maps .
  • QSAR modeling : Correlate substituent effects (e.g., acetyl vs. nitro groups) with activity using regression analysis .

Q. How does modifying substituents (e.g., acetyl, phenyl) impact pharmacological properties?

  • Acetyl group : Enhances metabolic stability by reducing oxidative degradation .
  • Phenyl ring : Increases lipophilicity, improving membrane permeability but potentially reducing solubility . SAR studies show that electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance anticancer activity .

Q. What methodologies address low solubility in formulation development?

  • Co-solvent systems : Use DMSO/PEG mixtures for in vitro assays .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in preclinical models .

Data Analysis and Experimental Design

Q. How are thermal stability and degradation profiles analyzed?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for adamantane derivatives) .
  • Accelerated stability studies : Expose compounds to 40°C/75% RH for 4 weeks, monitoring purity via HPLC .

Q. What strategies validate target engagement in mechanistic studies?

  • SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD_D) to purified proteins .
  • Knockout models : CRISPR-Cas9 gene editing to silence putative targets (e.g., HIF-1α in hypoxia studies) .

Q. How are pharmacokinetic parameters (e.g., half-life, bioavailability) determined?

  • In vivo pharmacokinetics : Administer IV/oral doses in rodents, with plasma concentration measured via LC-MS/MS .
  • Caco-2 assays : Predict intestinal absorption in vitro .

Contradictions and Limitations

Q. Why might in vitro activity fail to translate to in vivo efficacy?

  • Metabolic instability : Cytochrome P450-mediated degradation reduces bioavailability. Use prodrug strategies or CYP inhibitors .
  • Tissue penetration barriers : Adamantane’s hydrophobicity may limit distribution to hydrophilic tumor microenvironments .

Q. How to address conflicting crystallographic data from different refinement programs?

  • Cross-validation : Compare SHELX-refined structures with SIR97 outputs to resolve ambiguities in bond lengths/angles .

Methodological Resources

  • Crystallography : SHELX for small-molecule refinement , SIR97 for structure solution .
  • Computational chemistry : Multiwfn for electron density analysis .
  • Synthesis protocols : Alkaline cyclization for thiazole formation , coupling agents for adamantane conjugation .

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